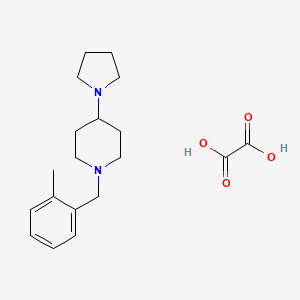![molecular formula C19H16Cl2N2OS B3971304 3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3971304.png)
3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide
Descripción general
Descripción
3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is also known as TAK-285 or GDC-0810 and has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide involves its ability to selectively target and inhibit the estrogen receptor alpha (ERα). This receptor is known to play a critical role in the development and progression of breast cancer. By inhibiting the activity of ERα, this chemical compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of ERα. This inhibition can lead to a reduction in the production of estrogen, which is a key factor in the growth and proliferation of breast cancer cells. Additionally, this chemical compound has been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its potent anticancer activity. This makes it an ideal candidate for testing in preclinical studies and clinical trials. However, one of the limitations of this chemical compound is its potential toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide. One direction is to further explore its potential as an anticancer agent for other types of cancer, such as prostate, lung, and ovarian cancer. Additionally, future research could focus on developing more potent and selective ERα inhibitors based on the structure of this chemical compound. Finally, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its effectiveness.
Aplicaciones Científicas De Investigación
The scientific research application of 3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide is primarily focused on its potential as an anticancer agent. Studies have shown that this chemical compound has potent antitumor activity against breast cancer, particularly in patients with estrogen receptor-positive breast cancer. It has also been found to be effective against other types of cancer, including prostate, lung, and ovarian cancer.
Propiedades
IUPAC Name |
3-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-14-11-12(7-8-15(14)23-9-3-4-10-23)22-19(24)18-17(21)13-5-1-2-6-16(13)25-18/h1-2,5-8,11H,3-4,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSRUWCXBXKZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971223.png)
![1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971225.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3971233.png)
![2-methyl-4-{3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]phenyl}but-3-yn-2-ol](/img/structure/B3971235.png)
![4,4'-[(4-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971242.png)


![1-benzoylpropyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3971277.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971289.png)
![methyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3971294.png)
![N-{3-[(3-bromobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3971315.png)